REACTION_CXSMILES
|
CN1C(N)=NC(=O)C1.[CH:9]1[C:14]([OH:15])=[CH:13][C:12]2[C:16]([CH2:19][CH2:20][NH2:21])=[CH:17][NH:18][C:11]=2[CH:10]=1.O.OS(O)(=O)=O.C(N1[C:37](=[O:38])[C:36]2=[CH:39][CH:40]=[CH:41][CH:42]=[C:35]2[C:34]1=[O:43])(OCC)=O.C(=O)([O-])[O-].[K+].[K+]>O>[OH:15][C:14]1[CH:13]=[C:12]2[C:11](=[CH:10][CH:9]=1)[NH:18][CH:17]=[C:16]2[CH2:19][CH2:20][N:21]1[C:37](=[O:38])[C:36]2=[CH:39][CH:40]=[CH:41][CH:42]=[C:35]2[C:34]1=[O:43] |f:0.1.2.3,5.6.7|
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CN1CC(=O)N=C1N.C1=CC2=C(C=C1O)C(=CN2)CCN.O.OS(=O)(=O)O
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.84 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)N1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
3.54 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 4 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2C(=CNC2=CC1)CCN1C(C=2C(C1=O)=CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 954.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |